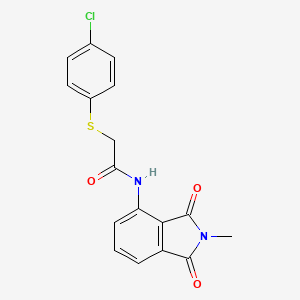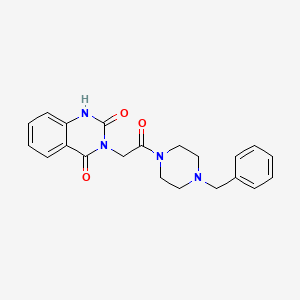
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, which is a scaffold known to exhibit a variety of biological activities, including antitumor proliferation . The quinazoline-2,4-dione core has been utilized to obtain selective Gly/NMDA and AMPA receptor antagonists, indicating its potential in the development of pharmaceutical agents .
Synthesis Analysis
The synthesis of quinazoline derivatives can be approached through multicomponent reactions, as demonstrated by the facile synthesis of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives using L-proline catalysis . Although the specific synthesis of the compound is not detailed in the provided papers, similar methods could potentially be adapted for its synthesis. Moreover, an improved method for synthesizing quinazoline-2,4-dione derivatives has been established, which allows for the introduction of diverse substituents into the molecule .
Molecular Structure Analysis
The molecular structure and conformational stability of quinazoline derivatives can be studied using computational methods such as ab initio Hartree-Fock and density functional theory (DFT) . These methods can predict the most stable conformers and provide insights into the geometrical parameters and vibrational spectra of the molecules. However, the specific molecular structure analysis for the compound is not provided in the papers.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including cyclization and rearrangement under certain conditions . For instance, cyclization of N-(2-aminobenzoyl)amino acids with formic acid or nitrous acid can lead to quinazoline carboxylic acids and their esters . Additionally, hydrolysis can result in rearrangement products, as seen with benz[4,5]isoquino[1,2-b]quinazoline-7,9-dione . The stability of quinazoline derivatives under stress conditions, such as high temperature, light, and oxidants, has been studied, revealing that they are generally stable except for hydrolysis in alkaline conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be influenced by the introduction of various substituents. For example, the introduction of chlorine atoms on the benzofused moiety of 3-hydroxy-quinazoline-2,4-dione derivatives yielded Gly/NMDA selective antagonists . The stability of these compounds under stressful conditions, such as UV radiation, elevated temperatures, and exposure to oxidants, has been investigated, showing that they are stable to these factors but not to hydrolysis in alkaline media . The computational prediction of stability and the identification of degradation products can be confirmed by techniques such as HPLC and HPLC-MS .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The synthesis and structural elucidation of quinazolinone derivatives, including compounds related to 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione, have been a subject of research to explore their potential applications. Studies involve novel synthetic routes and the investigation of their chemical properties under various conditions. For example, Shiau et al. (1990) outlined the synthesis of quinazolinone derivatives aiming to discover new antihypertensive heterocycles, although the compounds studied did not exhibit the expected activity (Shiau et al., 1990).
Pharmacological Potential
Research on quinazolinone compounds has also extended to their pharmacological potential, particularly in anticancer therapies. For instance, Poorirani et al. (2018) synthesized novel quinazolinone derivatives and evaluated their cytotoxic effects on various cancer cell lines, revealing promising anticancer activities (Poorirani et al., 2018). Such studies underscore the importance of quinazolinone derivatives in the development of new anticancer agents.
Stability Studies
The stability of quinazolinone compounds under stress conditions is crucial for their development as pharmaceutical substances. Gendugov et al. (2021) conducted a study to assess the stability of a related quinazolinone derivative, highlighting its resistance to various degradative conditions except for hydrolysis in an alkaline environment. This research is vital for understanding the storage and handling requirements of these compounds (Gendugov et al., 2021).
Antitumor Activity
Quinazolinone derivatives have been studied for their antitumor properties due to their ability to inhibit the growth of human tumor cell lines. Zhou et al. (2013) synthesized quinazoline-2,4(1H,3H)-dione derivatives and evaluated their efficacy against 60 human tumor cell lines, demonstrating significant inhibitory effects (Zhou et al., 2013).
Herbicidal Activity
Exploring the herbicidal potential of quinazolinone derivatives, Wang et al. (2014) synthesized triketone-containing quinazoline-2,4-dione derivatives and assessed their activity against various weeds. Some compounds exhibited broad-spectrum weed control, highlighting the agricultural applications of these compounds (Wang et al., 2014).
Propiedades
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19(15-25-20(27)17-8-4-5-9-18(17)22-21(25)28)24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEKNKHQEHYOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)
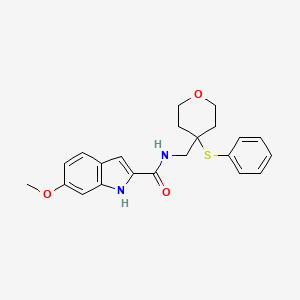
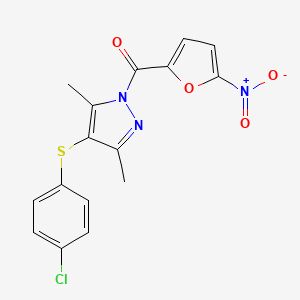
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
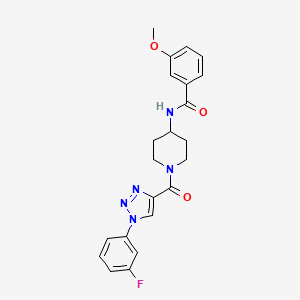
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)
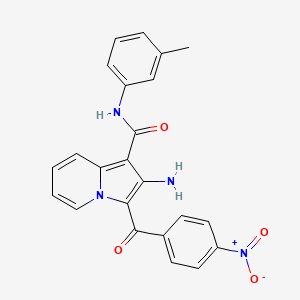
![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)
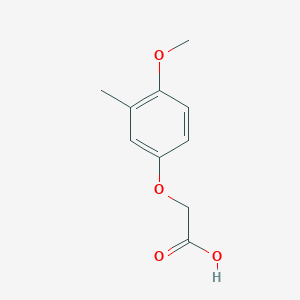
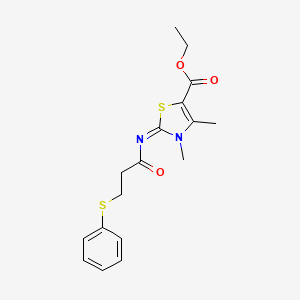
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)
![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)
